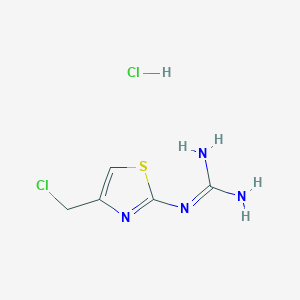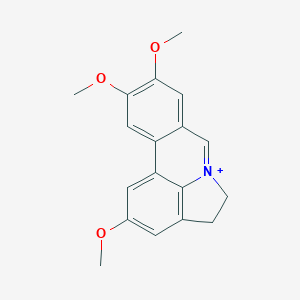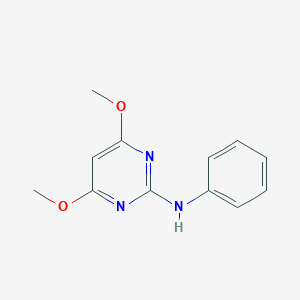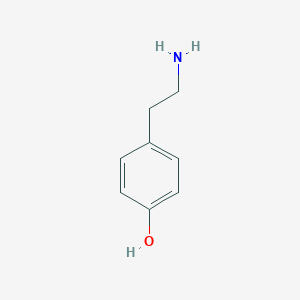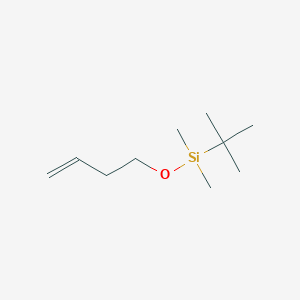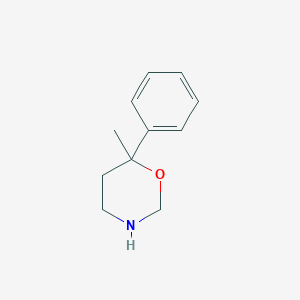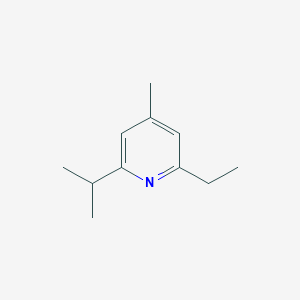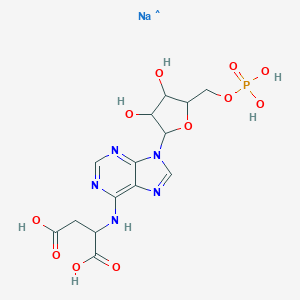
Adenylosuccinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenylosuccinic acid sodium salt, also known as Adenylosuccinate, is a nucleotide derivative that plays an essential role in the biosynthesis of purine nucleotides. It is a white, crystalline powder that is soluble in water and has a molecular weight of 443.3 g/mol. Adenylosuccinate is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Adenylosuccinic acid sodium saltnic acid sodium salt acts as a substrate for adenylosuccinate lyase, an enzyme that catalyzes the breakdown of adenylosuccinate into AMP and fumarate. This reaction is critical for the regulation of purine nucleotide biosynthesis and cellular energy metabolism. Adenylosuccinic acid sodium saltnate has also been shown to activate AMPK, a key regulator of energy metabolism that plays a critical role in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Adenylosuccinic acid sodium saltnic acid sodium salt has been shown to have a variety of biochemical and physiological effects, including the regulation of purine nucleotide biosynthesis, energy metabolism, and cellular signaling pathways. It has also been shown to play a critical role in the maintenance of cellular energy levels and the regulation of AMPK signaling pathways. Adenylosuccinic acid sodium saltnate has been investigated for its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and autism spectrum disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Adenylosuccinic acid sodium saltnic acid sodium salt has several advantages for use in lab experiments, including its solubility in water and its stability under a wide range of conditions. However, it is important to note that adenylosuccinate is a relatively expensive reagent and may not be readily available in all laboratories. Additionally, adenylosuccinate may have limited applications in certain experimental systems, and its effects may be influenced by a variety of factors, including cellular context and experimental conditions.
Orientations Futures
There are several potential future directions for research involving adenylosuccinic acid sodium salt. One area of interest is the investigation of its role in the regulation of energy metabolism and cellular signaling pathways. Additionally, further studies are needed to investigate the potential therapeutic applications of adenylosuccinate in the treatment of neurological disorders, such as epilepsy and autism spectrum disorders. Finally, the development of new methods for the synthesis of adenylosuccinate may help to overcome some of the limitations associated with its use in laboratory experiments.
Méthodes De Synthèse
Adenylosuccinic acid sodium saltnic acid sodium salt can be synthesized using a variety of methods, including enzymatic and chemical synthesis. One of the most common methods involves the use of adenylosuccinate synthase, an enzyme that catalyzes the formation of adenylosuccinic acid from inosine monophosphate and aspartic acid. Chemical synthesis methods involve the reaction of inosine monophosphate with fumaric acid or maleic acid in the presence of a catalyst.
Applications De Recherche Scientifique
Adenylosuccinic acid sodium saltnic acid sodium salt has been extensively studied for its potential therapeutic applications, including the treatment of neurological disorders, such as epilepsy and autism spectrum disorders. It has also been investigated for its role in the regulation of purine nucleotide biosynthesis and energy metabolism. Adenylosuccinic acid sodium saltnate has been shown to play a critical role in the maintenance of cellular energy levels and the regulation of AMP-activated protein kinase (AMPK) signaling pathways.
Propriétés
Numéro CAS |
102129-67-9 |
|---|---|
Nom du produit |
Adenylosuccinic acid sodium salt |
Formule moléculaire |
C14H18N5NaO11P |
Poids moléculaire |
486.28 g/mol |
InChI |
InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28); |
Clé InChI |
BATYGONZNKBHMI-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



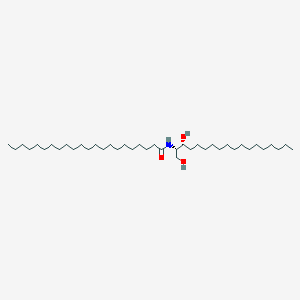
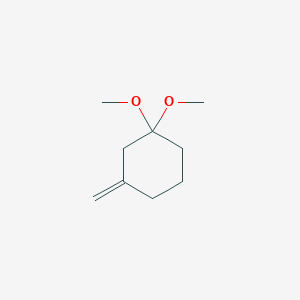
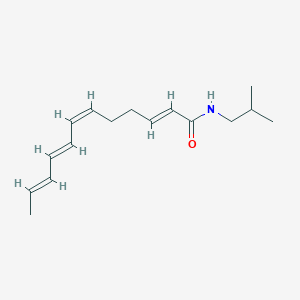
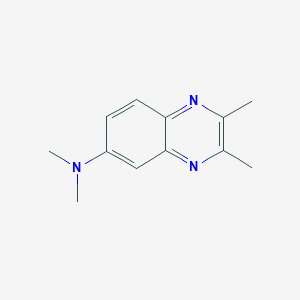
![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
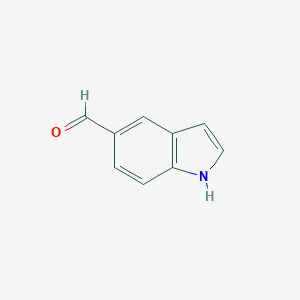
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
